
4-Bromo-5-fluoro-2-methoxypyridine
Overview
Description
4-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative with the molecular formula C₆H₅BrFNO (SMILES: COC1=NC=C(C(=C1)F)Br) . Its structure features a pyridine ring substituted with a methoxy group at position 2, bromine at position 4, and fluorine at position 3. This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity and functional versatility . The electron-withdrawing effects of bromine and fluorine enhance its susceptibility to nucleophilic aromatic substitution, enabling diverse chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the reaction of 2-fluoro-5-methoxypyridine with bromine in an organic solvent under controlled temperature and reaction time .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the methoxy group while introducing the bromo and fluoro substituents .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromo or fluoro groups are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically produced through coupling reactions.
Scientific Research Applications
4-Bromo-5-fluoro-2-methoxypyridine is widely used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules.
Material Science: It is used in the development of electronic materials and organic semiconductors.
Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-methoxypyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromo and fluoro substituents. This activation facilitates nucleophilic attack and coupling reactions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally related to 4-bromo-5-fluoro-2-methoxypyridine, differing in substituent positions, halogen types, or functional groups. Key differences in properties and applications are highlighted.
Substituent Position Isomers
5-Bromo-4-fluoro-2-methoxypyridine
- CAS: Not specified in evidence.
- Molecular Formula: C₆H₅BrFNO (same as target compound).
- Key Difference : Bromine and fluorine substituents are swapped (bromo at position 5, fluoro at position 4).
- Impact: Altered electronic effects may influence regioselectivity in reactions. No direct application data is available .
3-Bromo-5-fluoro-2-methoxypyridine
- CAS : 1017782-09-0 .
- Molecular Formula: C₆H₅BrFNO.
- Key Difference : Bromine at position 3 instead of 3.
- Used in ligand synthesis for bioactive molecules .
Halogen-Substituted Analogues
4-Bromo-5-chloro-2-methoxypyridine
- CAS : 1256810-64-6 .
- Molecular Formula: C₆H₅BrClNO.
- Key Difference : Chlorine replaces fluorine at position 4.
- Impact : Chlorine’s lower electronegativity compared to fluorine may reduce activation toward nucleophilic substitution. Used in safety studies for agrochemicals .
4-Bromo-2-chloro-5-methoxypyridine
- CAS : 1033610-45-5 .
- Molecular Formula: C₆H₅BrClNO.
- Key Difference : Chlorine at position 2 instead of methoxy.
- Applications include kinase inhibitor synthesis .
Functional Group Variants
5-Bromo-2-methoxypyridine
- CAS : 13472-85-0 .
- Molecular Formula: C₆H₆BrNO.
- Key Difference : Lacks fluorine at position 5.
- Impact : Absence of fluorine reduces electron-withdrawing effects, lowering reactivity in cross-coupling reactions. Commonly used in perovskite material synthesis .
5-Amino-3-bromo-2-methoxypyridine
- CAS : 53242-18-5 .
- Molecular Formula : C₆H₆BrN₂O.
- Key Difference: Amino group at position 5 replaces fluorine.
- Impact: The amino group enables hydrogen bonding, making it a precursor for antimalarial agents .
Methyl-Substituted Analogues
4-Bromo-5-fluoro-2-methylpyridine
- CAS : 1349718-16-6 .
- Molecular Formula : C₆H₅BrFN.
- Key Difference : Methyl group replaces methoxy at position 2.
- Impact : Reduced polarity lowers solubility in polar solvents. Used in metallocene catalyst design .
5-Bromo-4-methoxy-2-methylpyridine
- CAS : 886372-61-8 .
- Molecular Formula: C₇H₈BrNO.
- Key Difference : Methyl at position 2 and methoxy at position 4.
- Impact : Enhanced steric effects alter reaction pathways. A key intermediate in antiviral drug synthesis .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C_7H_6BrF_N_O, with a molecular weight of 206.01 g/mol. Its unique structure, characterized by the presence of both bromine and fluorine substituents along with a methoxy group, contributes to its reactivity and biological interactions.
The physical and chemical properties of this compound are influenced by its substituents:
- Bromine and Fluorine : These electron-withdrawing groups enhance the compound's reactivity.
- Methoxy Group : This electron-donating substituent affects the acidity and basicity of the pyridine ring, potentially influencing interactions with biological targets .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, such as CYP1A2. This inhibition is crucial for drug metabolism and pharmacokinetics, suggesting its potential use in drug development .
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, which play a vital role in the metabolism of various drugs.
- Potential Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial and antifungal properties, indicating that this compound may also possess bioactive characteristics relevant to medicinal applications .
Study on Cytochrome P450 Inhibition
A study evaluated the inhibitory effects of various pyridine derivatives on CYP1A2. The results indicated that this compound effectively inhibited this enzyme, leading to altered pharmacokinetic profiles for co-administered drugs. This finding highlights its potential role in optimizing therapeutic regimens.
Anticancer Activity
Another investigation focused on the anticancer properties of related pyridine compounds against L1210 mouse leukemia cells. The study found that certain derivatives exhibited potent inhibition of cell proliferation, suggesting that this compound could be explored further for its anticancer potential .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can provide insights into structure-activity relationships (SAR). The following table summarizes key findings:
Compound Name | CYP1A2 Inhibition | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Yes | Potential | Yes |
5-Fluoro-2-methoxypyridine | Moderate | Yes | Moderate |
4-Fluoro-3-methoxypyridine | No | Yes | Low |
Synthesis and Applications
The synthesis of this compound has been optimized to enhance yield and purity. This compound serves as a versatile building block in medicinal chemistry, particularly in developing nucleosides related to established anticancer agents like 5-fluorouracil .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methoxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXAHNHAAPUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660531 | |
Record name | 4-Bromo-5-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-00-5 | |
Record name | 4-Bromo-5-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-fluoro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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